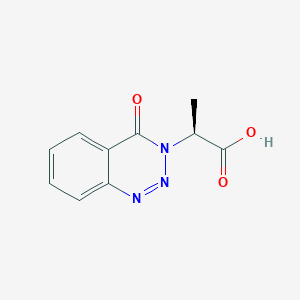(2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid
CAS No.: 102118-00-3
Cat. No.: VC7281241
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102118-00-3 |
|---|---|
| Molecular Formula | C10H9N3O3 |
| Molecular Weight | 219.2 |
| IUPAC Name | (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H9N3O3/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)11-12-13/h2-6H,1H3,(H,15,16)/t6-/m0/s1 |
| Standard InChI Key | HWXISOGIRJVVTE-LURJTMIESA-N |
| SMILES | CC(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s structure comprises a 1,2,3-benzotriazin-4(3H)-one core fused to a benzene ring, with a (2S)-configured propanoic acid side chain at the 3-position. The benzotriazinone system consists of a triazine ring (three nitrogen atoms) fused to a benzene ring, with a ketone group at the 4-position. The (2S) stereochemistry at the α-carbon of the propanoic acid moiety is critical for potential biological activity, as enantiomeric pairs often exhibit divergent pharmacological profiles .
Key structural features:
-
Benzotriazinone core: Contributes to planar aromaticity and hydrogen-bonding capacity via the ketone and triazine nitrogens.
-
Propanoic acid side chain: Introduces chirality and carboxylic acid functionality, enabling salt formation or ester prodrug derivatization.
-
Stereochemical center: The (2S) configuration influences molecular interactions with chiral biological targets, such as enzymes or receptors .
| Property | Value/Description |
|---|---|
| IUPAC Name | (2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid |
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.20 g/mol |
| Chiral Centers | 1 (C2 of propanoic acid) |
| Canonical SMILES | C1=CC=C2C(=C1)N(N=NC2=O)C(C)C(=O)O |
Synthesis and Synthetic Analogues
While no direct synthesis route for the (2S)-enantiomer is documented in the provided sources, related benzotriazinone derivatives are synthesized via cyclization strategies. A notable method involves p-tosylmethyl isocyanide (TosMIC) derivatives, as demonstrated in the synthesis of 1,2,3-benzotriazines .
Hypothetical synthesis pathway:
-
Intermediate preparation: React 2-azidobenzaldehyde with TosMIC under acidic conditions to form an α-tosylbenzylamide intermediate.
-
Cyclization: Dehydrate the intermediate using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) to yield the benzotriazinone core.
-
Stereoselective introduction of the propanoic acid side chain: Employ asymmetric catalysis or chiral auxiliaries to install the (2S)-configured propanoic acid moiety.
The R-enantiomer, (2R)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS: 1212414-59-9), has been synthesized and characterized, with a purity of 95% and documented safety data . This suggests that resolution techniques or enantioselective synthesis could isolate the (2S)-form.
Physicochemical Properties
Based on structural analogs , the compound likely exhibits the following properties:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and triazinone groups. Limited solubility in water at neutral pH but improved solubility under basic conditions (e.g., sodium salt formation).
-
Melting Point: Estimated 180–220°C, consistent with crystalline benzotriazinone derivatives.
-
Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions or prolonged UV exposure.
Comparative data for analogs:
| Compound | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|
| (2R)-enantiomer | Not reported | Not reported |
| 3-(4-Oxo-benzotriazin-3-yl)propanoic acid | Not reported | Not reported |
Future Research Directions
-
Enantioselective synthesis: Develop catalytic asymmetric methods to produce the (2S)-enantiomer efficiently.
-
Biological screening: Evaluate inhibitory activity against cyclooxygenases (COX-1/COX-2) or kinases.
-
Prodrug development: Explore ester derivatives to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume